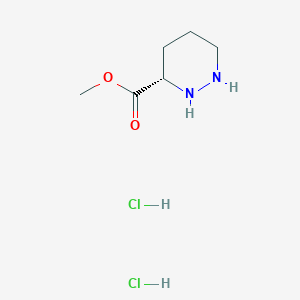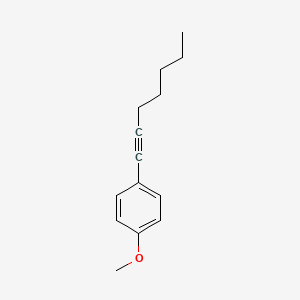
1-(4-Methoxyphenyl)-1-heptyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hept-1-yn-1-yl)-4-methoxybenzene is an organic compound characterized by the presence of a heptynyl group attached to a methoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hept-1-yn-1-yl)-4-methoxybenzene typically involves alkynylation reactions. One common method is the copper-catalyzed alkynylation of tetrahydroisoquinoline derivatives. This reaction can be performed using a CuCl catalyst and t-BuOOH as an oxidant in acetonitrile as the solvent . Another environmentally friendly protocol involves using air as the oxidant and water as the solvent .
Industrial Production Methods: Industrial production of 1-(Hept-1-yn-1-yl)-4-methoxybenzene may involve large-scale alkynylation reactions using similar catalysts and conditions as those used in laboratory synthesis. The choice of solvent and oxidant can be optimized for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(Hept-1-yn-1-yl)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like t-BuOOH or air.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: t-BuOOH, air, acetonitrile.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-(Hept-1-yn-1-yl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of alkynylation reactions.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Hept-1-yn-1-yl)-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The heptynyl group can participate in various chemical reactions, while the methoxy group can influence the compound’s reactivity and binding properties. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.
Comparison with Similar Compounds
1-(Hept-1-yn-1-yl)naphthalene: Similar structure but with a naphthalene ring instead of a benzene ring.
1-(Hept-1-yn-1-yl)-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 1-(Hept-1-yn-1-yl)-4-methoxybenzene is unique due to the presence of both the heptynyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C14H18O |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-hept-1-ynyl-4-methoxybenzene |
InChI |
InChI=1S/C14H18O/c1-3-4-5-6-7-8-13-9-11-14(15-2)12-10-13/h9-12H,3-6H2,1-2H3 |
InChI Key |
MSLPDWQLAFEZHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


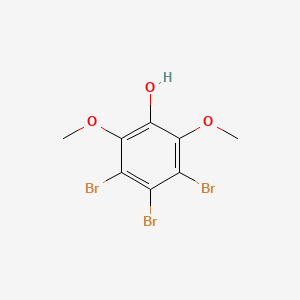
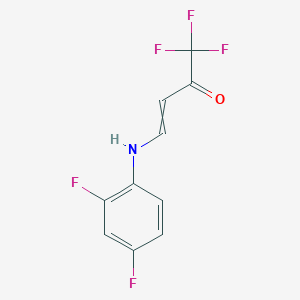
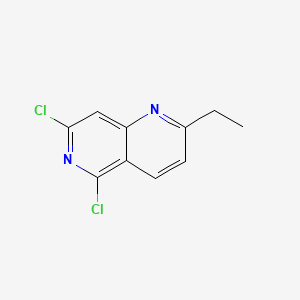
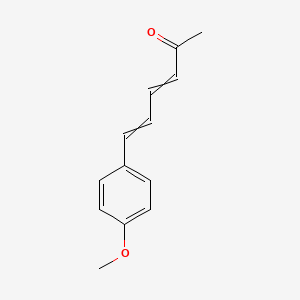
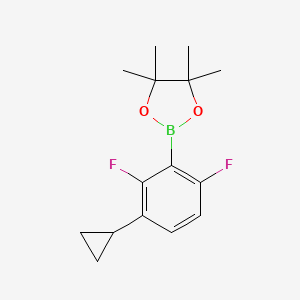
![6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14011874.png)

![2-Methyl-1-trityl-1H-benzo[D]imidazole](/img/structure/B14011881.png)
![N'-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine](/img/structure/B14011884.png)
![6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B14011890.png)
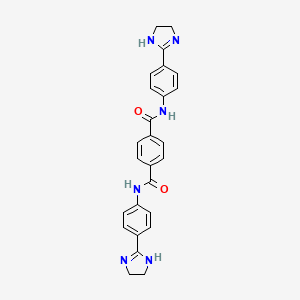
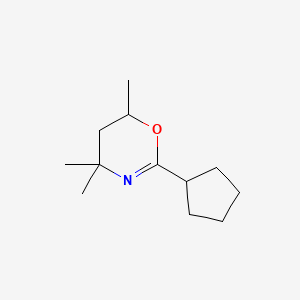
![N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine](/img/structure/B14011906.png)
